molecular formula C26H29N3O9S B12726063 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate CAS No. 102378-98-3

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate

Cat. No.: B12726063
CAS No.: 102378-98-3
M. Wt: 559.6 g/mol
InChI Key: DJEGFTPQNUSLJB-SPIKMXEPSA-N
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Description

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicine as antipsychotic and antiemetic agents. This specific compound is characterized by its unique structure, which includes a dimethylaminoethyl group and a glycyl moiety attached to the phenothiazine core, along with two maleate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate typically involves multiple steps. The initial step often includes the formation of the phenothiazine core, followed by the introduction of the dimethylaminoethyl group and the glycyl moiety. The final step involves the addition of maleate groups to form the dimaleate salt. The reaction conditions may vary, but common reagents include dimethylamine, glycine, and maleic acid. The reactions are usually carried out under controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenothiazine core can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the phenothiazine core.

Scientific Research Applications

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential as an antipsychotic or antiemetic agent.

    Industry: It may be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. The dimethylaminoethyl group can enhance its ability to cross cell membranes, while the glycyl moiety may influence its binding affinity. The maleate groups can affect the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antiemetic and antihistamine properties.

    Thioridazine: A phenothiazine used for its antipsychotic effects.

Uniqueness

10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine dimaleate is unique due to its specific structural features, including the dimethylaminoethyl and glycyl groups, which may confer distinct pharmacological properties compared to other phenothiazines. Its dual maleate groups also differentiate it from other compounds in the same class.

Properties

CAS No.

102378-98-3

Molecular Formula

C26H29N3O9S

Molecular Weight

559.6 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H21N3OS.2C4H4O4/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;2*5-3(6)1-2-4(7)8/h3-10,19H,11-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

DJEGFTPQNUSLJB-SPIKMXEPSA-N

Isomeric SMILES

CN(CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C13)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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